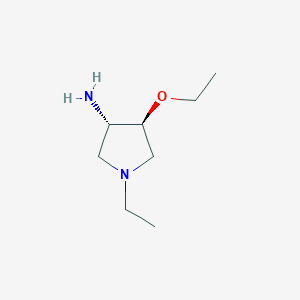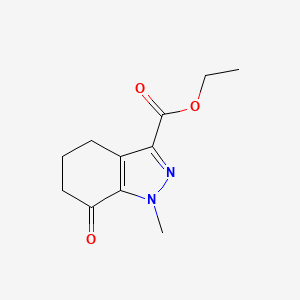
Ethyl-1-Methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazol-3-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate, wie zum Beispiel Ethyl-1-Methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazol-3-carboxylat, sind wichtige Arten von Molekülen und Naturprodukten, die eine wichtige Rolle in der Zellbiologie spielen . Sie werden zur Synthese verschiedener biologisch aktiver Verbindungen für die Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper verwendet .
Antitumoraktivität
Indolderivate haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Es wurde festgestellt, dass sie biologisch aktiv gegen Krebszellen sind , was sie zu einem vielversprechenden Forschungsgebiet in der Onkologie macht.
Antibakterielle Aktivität
Indazolderivate haben antimikrobielle Aktivitäten gezeigt. So haben 2-Aryliden-6-furfurylidencyclohexanone und Hexahydroindazole eine mäßige bis hohe Aktivität gegen Testkulturen von Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli gezeigt .
Entzündungshemmende Aktivität
Es wurde auch festgestellt, dass Indolderivate entzündungshemmende Eigenschaften besitzen . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antivirale Aktivität
Indolderivate haben eine antivirale Aktivität gezeigt. So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel berichtet .
Antioxidative Aktivität
Es wurde festgestellt, dass Indolderivate antioxidative Eigenschaften besitzen . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Antidiabetische Aktivität
Indolderivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen . Sie könnten zur Entwicklung neuer Medikamente zur Regulierung des Blutzuckerspiegels verwendet werden.
Antimalaria Aktivität
Es wurde festgestellt, dass Indolderivate antimalaria Eigenschaften besitzen . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimalariamittel.
Safety and Hazards
The safety information available indicates that ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .
Eigenschaften
IUPAC Name |
ethyl 1-methyl-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)9-7-5-4-6-8(14)10(7)13(2)12-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKSYDSDCBBLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657997 | |
| Record name | Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
802541-13-5 | |
| Record name | Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
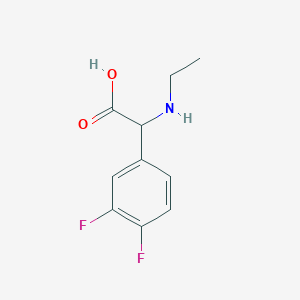
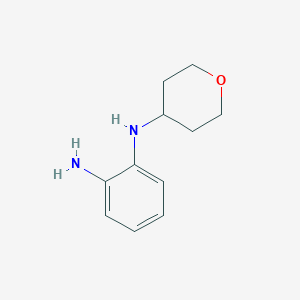
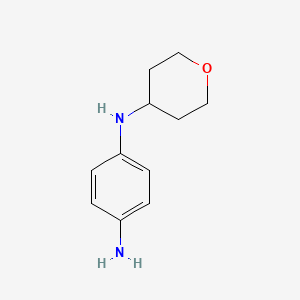
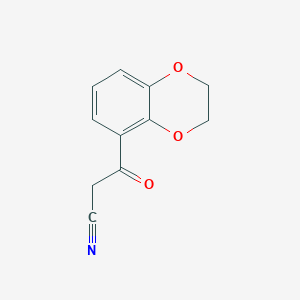
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)
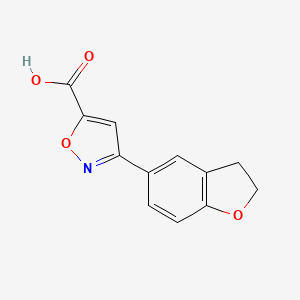
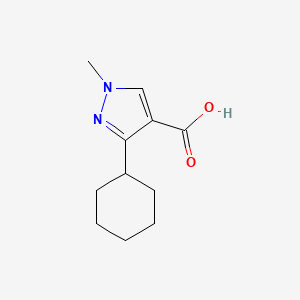
![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)
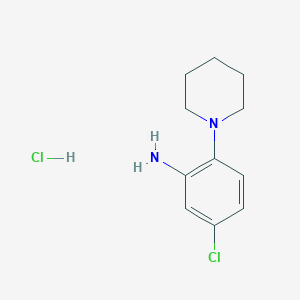
![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)
